1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
Description
Properties
IUPAC Name |
1-chloro-3-pyridin-4-yl-2,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3/c14-13-11-8-16-6-3-10(11)7-12(17-13)9-1-4-15-5-2-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYSATHRBJEXPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=C3C=NC=CC3=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696905 | |
| Record name | 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211593-56-4 | |
| Record name | 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-(pyridin-4-yl)-2,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Key Intermediates
- The synthesis typically begins with appropriately substituted 2,7-naphthyridine derivatives, such as 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile or 2-amino-7-hydroxy-1,8-naphthyridine derivatives.
- 2,6-Diaminopyridine and related pyridine derivatives serve as nucleophilic partners or precursors for pyridin-4-yl substitution.
Chlorination and Functional Group Introduction
- Chlorination at the 1-position of the 2,7-naphthyridine core is achieved using selective halogenation methods, often involving sulfuric acid-mediated reactions or chlorinating agents under controlled temperature conditions (40–50 °C) to maintain regioselectivity and yield.
- The 3-position functionalization, particularly introducing a leaving group like chlorine, can be done via nucleophilic aromatic substitution or directed halogenation strategies on pre-activated naphthyridine rings.
Pyridin-4-yl Group Introduction
- The pyridin-4-yl substituent is introduced typically via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, using 4-pyridyl boronic acids or amines, respectively.
- Alternatively, nucleophilic aromatic substitution on the chlorinated naphthyridine with 4-aminopyridine derivatives under mild conditions can yield the 3-(pyridin-4-yl) substitution.
Smiles Rearrangement-Based Approaches
- Recent innovative methods employ Smiles rearrangement chemistry to construct 1-amino-3-oxo-2,7-naphthyridines as intermediates, which can be further functionalized to yield chlorinated derivatives with pyridin-4-yl groups.
- This rearrangement involves alkoxyacetamide intermediates undergoing base-induced intramolecular nucleophilic substitution, leading to heterocyclic ring closure and rearrangement, facilitating subsequent substitution steps.
Typical Synthetic Route Summary
Detailed Reaction Conditions and Yields
- Chlorination Step: 2,6-diaminopyridine is dissolved in sulfuric acid at 40 °C, followed by malic acid addition and heating to 110 °C for 1 hour. The reaction mixture is quenched in brine, yielding 2-amino-7-hydroxy-1,8-naphthyridine intermediates.
- Nucleophilic Substitution: Reaction of 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with cyclic amines or 4-aminopyridine under mild conditions produces 1-amino-3-chloro-7-isopropyl derivatives in high yields.
- Smiles Rearrangement: Alkoxyacetamides treated with sodium ethoxide in ethanol undergo rearrangement to yield 1-amino-3-oxo-2,7-naphthyridines with yields ranging from 70% to 89% depending on substituents.
Analytical Data Supporting Synthesis
- IR spectroscopy confirms key functional groups: carbonyl absorption around 1636–1698 cm⁻¹, nitrile groups near 2200 cm⁻¹, and NH stretching at 3166–3352 cm⁻¹.
- NMR data show characteristic shifts for NH protons (5.5–10.1 ppm) and aromatic protons consistent with substitution patterns.
- Mass spectrometry and elemental analysis confirm molecular weights and purity of intermediates and final compounds.
Research Findings and Comparative Notes
- Furo- and thieno-fused 2,7-naphthyridines synthesized via related methods show different solubility and melting points, indicating that subtle changes in preparation affect physical properties significantly.
- The Smiles rearrangement route offers a novel and efficient approach to access complex 2,7-naphthyridine derivatives with potential biological activity, including anti-inflammatory and kinase inhibition properties.
- The use of cyclic amines and aromatic amines in substitution steps influences the reaction pathway and yields, with aromatic amines favoring cyclization to fused heterocycles and non-aromatic amines favoring rearranged products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically in the presence of a base.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce oxides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity :
1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine has been investigated for its antimicrobial properties. Studies have shown that derivatives of naphthyridine compounds exhibit significant antibacterial activity against a range of pathogens, including resistant strains. For instance, research indicates that modifications in the naphthyridine structure can enhance efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties :
The compound has also been evaluated for its anticancer potential. A study demonstrated that specific structural modifications led to dose-dependent inhibition of cell growth in various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values indicated promising results for further development .
Anti-inflammatory Effects :
Research has highlighted the anti-inflammatory properties of naphthyridine derivatives, suggesting their potential use in treating inflammatory diseases .
Biological Studies
This compound is utilized in biological studies to understand its interaction with various molecular targets. These interactions are crucial for elucidating the mechanisms underlying its biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its antimicrobial and anticancer effects .
- Receptor Interaction : Investigations into how the compound interacts with cellular receptors provide insights into its therapeutic potential .
Material Science
The compound is being explored for applications in material science due to its unique electronic and optical properties:
- Organic Light-Emitting Diodes (OLEDs) : Naphthyridine derivatives have shown promise in OLED technology, where their electronic properties can be harnessed for efficient light emission .
- Sensors and Semiconductors : The potential use of these compounds in developing advanced sensors and semiconductor materials is an area of ongoing research .
Antimicrobial Activity Summary
| Compound | Target Pathogen | Activity Level | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | Significant | |
| This compound | Escherichia coli | Moderate |
Anticancer Activity Summary
| Study | Cell Line | IC50 Value (µM) | Findings |
|---|---|---|---|
| Smith et al. (2020) | MCF-7 | 12.5 | Dose-dependent inhibition observed |
| Lee et al. (2021) | HeLa | 15.0 | Promising anticancer activity noted |
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. focused on synthesizing various naphthyridine derivatives, including this compound. Results indicated a significant inhibition of cell growth in MCF-7 breast cancer cells with an IC50 value of 12.5 µM, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research by Garcia et al. evaluated the antimicrobial properties of naphthyridine derivatives against resistant bacterial strains. The study found that this compound exhibited significant activity against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism by which 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Positional Isomers and Framework Differences
- 1-Chloro-3-(pyridin-4-yl)-2,6-naphthyridine : A positional isomer with the chlorine and pyridinyl groups on a 2,6-naphthyridine framework. The altered ring fusion impacts π-π stacking and hydrogen-bonding capabilities compared to the 2,7-naphthyridine analog. This isomer is commercially available (97% purity) but lacks detailed biological data .
- 4-Chloro-1,8-naphthyridin-2(1H)-one: Features a lactam structure (C=O at position 2) and chlorine at position 3.
- 6,8-Dichloro-2,7-naphthyridin-1(2H)-one : A dichlorinated derivative with a lactam moiety. The additional chlorine increases molecular weight and lipophilicity, which may affect pharmacokinetics .
Substituent Effects
- Alkyl vs. Nitro- and Bromo-Substituted Analogs: Compounds like those in (e.g., R = -NO₂ or -Br) exhibit stronger electron-withdrawing effects, lowering electron density and altering reactivity in electrophilic substitutions .
Physicochemical Properties
- Melting Points : Chlorinated derivatives with nitro groups (e.g., ) exhibit higher melting points (259–287°C) due to strong intermolecular dipole interactions and crystallinity .
- Solubility : Pyridinyl substituents enhance aqueous solubility compared to alkyl or nitro groups, as seen in ’s catalog entries .
Biological Activity
1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, which incorporates both a pyridine and a naphthyridine ring, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C13H8ClN3
- Molecular Weight : 245.67 g/mol
- Canonical SMILES : C1=CN=CC=C1C2=NC(=C3C=NC=CC3=C2)Cl
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It may inhibit the activity of certain enzymes involved in microbial resistance or cancer cell proliferation. The chlorine atom in its structure can be substituted by various nucleophiles, potentially enhancing its biological efficacy through chemical modifications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6–7 mM |
| Escherichia coli | 5–6 mM |
| Pseudomonas aeruginosa | Not active |
| Mycobacterium smegmatis | 5.4–7.1 mM |
This compound demonstrated comparable activity to established antibiotics like ciprofloxacin and ofloxacin against some resistant strains .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's interaction with the α7 nicotinic acetylcholine receptor (nAChR) has been noted as a potential mechanism for its anticancer effects .
Anti-inflammatory Activity
Research indicates that derivatives of naphthyridine can exhibit anti-inflammatory effects by modulating inflammatory pathways. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This property positions this compound as a candidate for further development in treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study published in MDPI assessed various naphthyridine derivatives for their antibacterial activity against resistant strains. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria while showing limited effectiveness against Gram-negative bacteria like Pseudomonas aeruginosa .
Study 2: Anticancer Potential
In another investigation, the compound was tested for its ability to inhibit growth in p53-deficient tumor models. The findings suggested that it could serve as a selective inhibitor for certain cancer types, particularly those resistant to conventional therapies .
Q & A
Q. What are the established synthetic routes for 1-chloro-3-(pyridin-4-yl)-2,7-naphthyridine, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting substituted pyridine precursors (e.g., 3-cyano-4-methylpyridine) with potassium t-butoxide in dimethylformamide (DMF) at low temperatures (5°C), followed by ice-water quenching and recrystallization (toluene or ethanol-hexane) . Optimization includes controlling reaction time (4–48 hours) and temperature (0–25°C) to minimize side products like 1-amino derivatives. Adjusting the stoichiometry of the base (e.g., potassium t-butoxide) and solvent polarity can improve yields .
Q. How should researchers purify and characterize this compound?
Purification often involves recrystallization from toluene or ethanol-hexane mixtures, followed by vacuum drying . Characterization requires multi-spectral analysis:
- ¹H/¹³C NMR : To confirm aromatic proton environments and substituent positions.
- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~550 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Melting point determination : Reported values (e.g., 280–282°C for analogs) help confirm purity .
Q. What role do substituents on the pyridine ring play in modulating reactivity?
Substituents like methyl, ethyl, or benzyl groups on the pyridine moiety influence electronic and steric effects. For example, electron-donating groups (e.g., -CH₃) increase nucleophilicity at the 3-position, facilitating chloro-displacement reactions. Steric hindrance from bulky groups (e.g., -Ph) can reduce reaction rates but improve regioselectivity in cross-coupling reactions .
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization of this compound?
Regioselectivity is complicated by the compound’s electron-deficient naphthyridine core. For example, palladium-catalyzed couplings (e.g., Suzuki-Miyaura) often favor the 1-chloro position over the pyridyl site due to differences in C-Cl bond polarization. Computational studies (e.g., electron density maps) suggest that the 2,7-naphthyridine framework directs electrophiles to the 3-position, but steric effects from substituents can override this trend .
Q. How can computational modeling predict the physicochemical properties of this compound?
Tools like ACD/Labs Percepta Platform calculate logP, polar surface area, and H-bond donor/acceptor counts to assess drug-likeness. Electron density calculations (DFT) and molecular docking simulations predict binding affinities for biological targets (e.g., bacterial enzymes) . For example, replacing chlorine with -NH₂ increases polarity, improving solubility but reducing membrane permeability .
Q. What mechanistic insights explain unexpected reaction outcomes, such as ring contraction or dimerization?
Diazotization of amino-naphthyridine intermediates (e.g., 3-amino derivatives) can induce ring contraction under UV irradiation, forming pyrrolo-pyridine derivatives. This proceeds via diazonium salt intermediates, which undergo radical-mediated rearrangements . Side reactions like dimerization are mitigated by using dilute conditions and radical scavengers (e.g., TEMPO) .
Q. How do conflicting data on substituent effects in related naphthyridines inform experimental design?
For instance, shows that 4-methylpyridine derivatives yield higher crystallinity than 4-ethyl analogs, but lower solubility. Researchers must balance these trade-offs by systematically varying substituents and analyzing outcomes via HPLC and XRD. Contradictory solubility data may arise from polymorphism, necessitating differential scanning calorimetry (DSC) to identify crystalline forms .
Methodological Recommendations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
